3-Chloro-L-tyrosine hydrochloride

描述

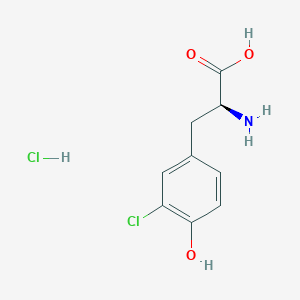

3-Chloro-L-tyrosine hydrochloride: is a chlorinated derivative of the amino acid L-tyrosine. It is characterized by the presence of a chlorine atom at the third position of the aromatic ring of L-tyrosine. This compound is often used in biochemical research as a marker for oxidative stress and inflammation due to its formation through the reaction of hypochlorous acid with L-tyrosine .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-L-tyrosine hydrochloride typically involves the chlorination of L-tyrosine. One common method includes the reaction of L-tyrosine with hypochlorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is subsequently purified through crystallization .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade hypochlorous acid and L-tyrosine, with stringent control over reaction conditions to ensure high yield and purity. The product is then subjected to rigorous purification processes, including recrystallization and filtration .

化学反应分析

Key Reaction Conditions:

In vitro, chlorination occurs via MPO-generated hypochlorite, targeting tyrosine residues in proteins. This reaction is critical in inflammatory responses, where MPO activity produces 3-chloro-L-tyrosine as a biomarker .

Peptide Bond Formation

3-Chloro-L-tyrosine participates in solid-phase peptide synthesis (SPPS) due to its compatibility with standard coupling reagents. The chlorine substituent does not hinder amide bond formation but may influence peptide tertiary structure through steric effects .

Example Reaction:

Synthesis of halogenated peptide analogs

-

Reagents : Fmoc-3-chloro-L-tyrosine, HBTU, DIPEA

-

Applications : Isotope-labeled standards for mass spectrometry .

Oxidative and Reductive Reactions

The chlorine atom enhances susceptibility to oxidative degradation , particularly under radical-rich environments:

Oxidation Pathways:

-

Formation of Dityrosine :

Under UV or enzymatic oxidation, 3-chloro-L-tyrosine forms cross-linked dityrosine structures, detectable via LC-MS/MS . -

Reduction of Ferryl Species :

3-Chloro-L-tyrosine demonstrates antioxidant properties by reducing ferryl hemoglobin (Hb-Fe⁴⁺=O) to ferric Hb (Hb-Fe³⁺), mitigating oxidative stress .

Derivatization for Analytical Detection

To enhance detectability in biological samples, 3-chloro-L-tyrosine undergoes dansyl chloride derivatization :

Derivatization Protocol :

-

Protein Precipitation : Acetonitrile removes interfering proteins.

-

Derivatization : Dansyl chloride reacts with the amino group.

-

Quantification : GC-MS or LC-MS/MS detects dansylated derivatives.

| Parameter | Value |

|---|---|

| LOD (GC-MS) | 0.44 ng/mL |

| Linear Range | 2.0–200 ng/mL |

| Recovery Rate | 93–102% |

Stability and Degradation

3-Chloro-L-tyrosine hydrochloride exhibits moderate stability, with degradation accelerated under alkaline or high-temperature conditions:

Stability Data :

| Condition | Degradation Rate (t₁/₂) |

|---|---|

| pH 7.4, 25°C | >30 days |

| pH 9.0, 37°C | 7–10 days |

| UV Light Exposure | 48 hours (significant) |

Storage Recommendations :

-

Temperature : -20°C (long-term), 2–8°C (short-term)

Biological Reactivity and Biomarker Role

In vivo, 3-chloro-L-tyrosine serves as a specific biomarker for MPO activity and chlorine exposure :

-

Pathological Contexts :

-

Quantitative Correlations :

Clinical Condition Blood [Cl-Tyr] (ng/mL) Healthy Individuals 2.5–10.0 Chronic Inflammation 15–40 Chlorine Poisoning >50

Comparative Reactivity with Halogenated Tyrosines

The meta-chloro substituent confers distinct reactivity compared to other halogenated derivatives:

| Derivative | Reactivity with HOCl | Biological Half-Life | Key Application |

|---|---|---|---|

| 3-Chloro-L-tyrosine | High | 30 days | Oxidative stress biomarker |

| 3-Nitro-L-tyrosine | Moderate | 14 days | Nitrative stress indicator |

| 3,5-Dichloro-L-tyrosine | Very High | 7 days | Severe inflammation marker |

科学研究应用

Biomarker for Oxidative Stress and Inflammation

3-Chloro-L-tyrosine hydrochloride serves as a significant biomarker for oxidative stress, particularly in inflammatory conditions. It is formed through the reaction of hypochlorous acid with L-tyrosine, catalyzed by myeloperoxidase, an enzyme released by activated neutrophils during inflammation. Elevated levels of this compound have been observed in various diseases linked to oxidative damage.

Case Study: Inflammatory Diseases

A study highlighted that individuals with chronic inflammatory diseases exhibited significantly higher levels of chlorinated tyrosine derivatives in their biological samples. For instance, patients with atherosclerosis showed increased concentrations of 3-chloro-L-tyrosine, indicating ongoing oxidative processes within the vascular system .

Marker for Chlorine Exposure

Research has established 3-chloro-L-tyrosine as a novel indicator of chlorine poisoning. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been developed to quantify this compound in biological samples following chlorine exposure.

Case Study: Chlorine Poisoning

In a forensic study involving autopsy samples from suspected chlorine poisoning cases, 3-chloro-L-tyrosine was detected at levels of 59.7 ng/mL in blood samples. This finding underscores its potential utility as a reliable biomarker for assessing chlorine exposure in clinical and forensic settings .

Synthesis of Chlorinated Amino Acids

The compound is also used as a reagent in the synthesis of other chlorinated amino acids, which can have various applications in biochemical research and pharmaceutical development. Its unique structure allows it to participate in substitution reactions that yield different derivatives.

Table: Comparison with Similar Compounds

| Compound | Structure | Application |

|---|---|---|

| 3-Chloro-L-tyrosine | Cl at position 3 | Biomarker for oxidative stress |

| 3,5-Dichloro-L-tyrosine | Cl at positions 3 and 5 | Stronger marker for oxidative damage |

| 3-Bromo-L-tyrosine | Br at position 3 | Used for different types of oxidative stress |

作用机制

The primary mechanism of action of 3-Chloro-L-tyrosine hydrochloride involves its formation through the reaction of hypochlorous acid with L-tyrosine. This reaction occurs in the presence of myeloperoxidase, an enzyme found in neutrophils. The resulting compound can modify proteins and other biomolecules, leading to alterations in their function and contributing to oxidative stress and inflammation .

相似化合物的比较

3,5-Dichloro-L-tyrosine: A more extensively chlorinated derivative.

3-Bromo-L-tyrosine: A brominated analogue.

3-Nitro-L-tyrosine: A nitrated derivative.

Comparison:

3-Chloro-L-tyrosine hydrochloride: is unique due to its specific chlorination pattern, which makes it a distinct marker for hypochlorous acid-mediated oxidative stress.

3,5-Dichloro-L-tyrosine: has two chlorine atoms, making it more reactive and a stronger marker for oxidative damage.

3-Bromo-L-tyrosine: and 3-Nitro-L-tyrosine are used as markers for different types of oxidative stress, involving bromination and nitration, respectively.

生物活性

3-Chloro-L-tyrosine hydrochloride is a halogenated derivative of the amino acid tyrosine, notable for its role as a biomarker in various biological processes, particularly in inflammation and oxidative stress. This compound is generated through the action of myeloperoxidase (MPO), an enzyme released by activated neutrophils during inflammatory responses. The biological activity of 3-Chloro-L-tyrosine is primarily linked to its involvement in oxidative modifications of proteins and its potential implications in cardiovascular diseases and cancer.

3-Chloro-L-tyrosine has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClNO₃ |

| Molecular Weight | 215.634 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Melting Point | 249 °C |

| Boiling Point | 388.6 ± 42 °C at 760 mmHg |

Role as a Biomarker

3-Chloro-L-tyrosine serves as a specific marker of myeloperoxidase-catalyzed oxidation . Elevated levels of this compound are found in low-density lipoprotein (LDL) isolated from human atherosclerotic tissue, indicating its potential role in cardiovascular diseases. The detection of chlorotyrosine in biological fluids can provide insights into neutrophil activation and inflammation status, making it a useful biomarker for monitoring conditions such as asthma and other inflammatory diseases .

The biological activity of 3-Chloro-L-tyrosine is primarily associated with its formation through the halogenation of tyrosine residues in proteins by MPO. This process leads to the generation of reactive oxygen species (ROS), which can affect cellular signaling pathways and contribute to oxidative stress. The following mechanisms are notable:

- Oxidative Stress : Elevated levels of 3-Chloro-L-tyrosine correlate with increased oxidative stress, which is implicated in various pathological conditions including cardiovascular diseases and cancer .

- Protein Modification : The presence of chlorinated tyrosines can alter protein function, potentially impacting cellular processes such as apoptosis and immune responses .

Clinical Implications

Recent studies have highlighted the clinical relevance of measuring 3-Chloro-L-tyrosine levels:

- Cardiovascular Disease : Increased concentrations of chlorotyrosine have been associated with atherosclerosis, suggesting that monitoring this biomarker could aid in assessing cardiovascular risk .

- Cancer Research : In colorectal cancer patients, elevated levels of 3-Chloro-L-tyrosine have been observed post-surgery, indicating its potential role as a biomarker for inflammation and oxidative stress during recovery .

Case Study 1: Atherosclerosis

A study involving patients with atherosclerosis demonstrated significantly higher levels of 3-Chloro-L-tyrosine in LDL compared to healthy controls. This finding supports the hypothesis that MPO activity contributes to lipid oxidation in atherosclerotic plaques, potentially leading to plaque instability and cardiovascular events .

Case Study 2: Asthma

In asthmatic patients, elevated levels of free chlorotyrosine were detected in urine samples, correlating with neutrophil activation. This suggests that monitoring chlorotyrosine could be beneficial for evaluating inflammation severity and treatment efficacy in asthma management .

属性

IUPAC Name |

2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3.ClH/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;/h1-3,7,12H,4,11H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKBCJANROGKFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585105 | |

| Record name | 3-Chlorotyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35608-63-0 | |

| Record name | 35608-63-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chlorotyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-L-tyrosine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。